Product packaging for Stearyl monoglyceridyl citrate(Cat. No.:CAS No. 1337-34-4)

Stearyl monoglyceridyl citrate

Cat. No.: B1170434
CAS No.: 1337-34-4
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Description

Stearyl monoglyceridyl citrate, also known as this compound, is a useful research compound. Its molecular formula is C12H16NO3P. The purity is usually 95%.
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Properties

CAS No.

1337-34-4

Molecular Formula

C12H16NO3P

Synonyms

Stearyl monoglyceridyl citrate

Origin of Product

United States

Contextualization Within Food Science and Chemical Engineering Research

In the fields of food science and chemical engineering, stearyl monoglyceridyl citrate (B86180) is recognized primarily for its role as an emulsion stabilizer. chemicalbook.comchemicalbook.com It is a soft, off-white to tan, waxy solid with a consistency similar to lard. chemicalbook.comfao.orgchembk.com Chemically, it is synthesized through a controlled reaction involving citric acid, monoglycerides (B3428702) of fatty acids, and stearyl alcohol. chemicalbook.comfao.org This process yields a compound that is insoluble in water but soluble in substances like chloroform (B151607) and ethylene (B1197577) glycol. chemicalbook.comchemicalbook.comchembk.com

Research in food science often focuses on its application in shortenings that contain other emulsifiers. chemicalbook.comchemicalbook.com Its function is to improve the texture and stability of food products. The compound is part of a broader category of synthetic surfactants used to solve stability issues in food emulsions, though there is a growing interest in natural alternatives. oup.com

From a chemical engineering perspective, the synthesis of such esters involves processes like acid-catalyzed esterification, where the hydroxyl group of an alcohol reacts with a carboxylic acid. The resulting molecule combines a lipophilic stearyl chain with hydrophilic citrate and glycerol (B35011) moieties, which is key to its emulsifying properties. The development of hydrated emulsifiers containing stearyl monoglyceridyl citrate for use in baked goods is an example of its application in food processing technology. google.com

Evolution of Research Perspectives on Complex Ester Emulsifiers

The use of emulsifiers in the food industry has a long history, evolving from natural sources like egg yolks to commercially produced mono- and di-glycerides in the 1930s. nih.gov The advancement of chemical and engineering technologies has significantly broadened the range of available emulsifiers, leading to more complex and highly functional ingredients. nih.govwordpress.com

Modern research also focuses on the specific properties conferred by different parts of the emulsifier molecule. For instance, esterifying mono- and diglycerides with short-chain acids like citric acid creates biobased esters with varied functionalities. researchgate.net The investigation into how different emulsifiers, including those with varying hydrophilic-lipophilic balance (HLB) values, affect the stability and properties of complex emulsions is an active area of study. mdpi.commdpi.com

Conceptual Framework of Multi Component Functional Additives

Reactant Precursors and Their Derivation

The production of this compound relies on three key precursors: citric acid, monoglycerides of fatty acids, and stearyl alcohol. Each of these reactants has its own established industrial production pathway, which influences its purity and suitability for the final synthesis.

Citric acid (C₆H₈O₇) is a weak organic acid naturally found in citrus fruits. researchgate.net While it was first isolated from lemon juice, this method is inefficient for industrial-scale production. researchgate.net The vast majority of commercially available citric acid today is produced via microbial fermentation. researchgate.netysu.am This process utilizes the fungus Aspergillus niger, which metabolizes carbohydrate feedstocks like glucose or sucrose (B13894) and secretes citric acid as a byproduct. researchgate.netysu.am The fermentation is conducted under controlled conditions where parameters such as pH, temperature, and oxygen levels are optimized to maximize yield. ysu.am

Historically, production involved treating citrus juice with calcium hydroxide (B78521) to precipitate calcium citrate, which was then converted back to the acid using sulfuric acid. google.com Modern fermentation methods, however, are more cost-effective and allow for a more consistent and scalable supply. researchgate.net

Purity is a critical consideration for industrial applications. After fermentation, the citric acid must be extracted, purified, and crystallized. researchgate.net Advanced techniques, such as the use of ceramic membrane filtration, can be employed to remove impurities and achieve a high-purity product with a fermentation conversion rate exceeding 97%. researchgate.net In the United States, purity standards for food-grade citric acid are defined by the Food Chemicals Codex (FCC), published by the United States Pharmacopoeia (USP). google.com Citric acid can be obtained in an anhydrous (water-free) form or as a monohydrate, which can be converted to the anhydrous form at approximately 78°C. google.com

PropertyValue
Chemical FormulaC₆H₈O₇
Molecular Weight192.12 g/mol
Common FormAnhydrous or Monohydrate
Industrial ProductionMicrobial Fermentation with Aspergillus niger
Purity Standard (U.S.)Food Chemicals Codex (FCC)

Monoglycerides, also known as monoacylglycerols, are esters of glycerol (B35011) and a single fatty acid molecule. They are crucial intermediates in the synthesis of this compound. Industrially, monoglycerides are typically produced through the glycerolysis of natural fats and oils. fao.orgecfr.gov This chemical process involves heating triglycerides with excess glycerol at high temperatures, often exceeding 220°C, in the presence of an inorganic alkaline or acidic catalyst. fao.orgecfr.gov The resulting product is an equilibrium mixture of monoglycerides, diglycerides, and triglycerides, which often requires further purification by molecular distillation to increase the monoglyceride content. ecfr.gov

Several synthetic routes exist for preparing monoglycerides from vegetable oils. govinfo.govgoogle.com These pathways vary in their catalysts, reactants, and efficiency. The choice of source oil (e.g., palm, sunflower, soybean) introduces variation in the fatty acid composition of the resulting monoglycerides.

Synthesis PathwayDescription
Glycerolysis The most common industrial method, involving the reaction of triglycerides (fats/oils) with glycerol at high temperatures with a catalyst. fao.orgecfr.gov
Esterification Direct reaction of free fatty acids with glycerol, often catalyzed by an inorganic acid or a lipase (B570770) enzyme. This can be more efficient than glycerolysis, operating at lower temperatures (100-120°C). google.com
Transesterification of FAME Reaction of fatty acid methyl esters (FAME) with glycerol, typically using a basic catalyst, to produce monoglycerides and methanol. ecfr.gov
Protected Glycerol Route A multi-step method involving the esterification of fatty acids with a protected glycerol (e.g., 1,2-O-isopropylidene glycerol), followed by a deprotection step using an acid resin to yield the monoglyceride. govinfo.gov

Stearyl alcohol, also known by its IUPAC name 1-octadecanol, is a saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₆CH₂OH. tnjchem.com It is a white, waxy solid at room temperature. chemicalbook.com The primary industrial production route for stearyl alcohol is the catalytic hydrogenation of stearic acid or its esters. tnjchem.comcornell.edu

The stearic acid precursor can be derived from various sources, including animal fats and vegetable oils. cornell.edu Rich plant-based sources of stearic acid include palm oil, shea butter, and cocoa butter. cornell.edu An alternative production method involves the saponification of vegetable oils or fats to produce fatty acids, which are then hydrogenated to yield the corresponding fatty alcohols, including stearyl alcohol. chemicalbook.com

PropertyValue
Chemical FormulaCH₃(CH₂)₁₆CH₂OH
IUPAC Name1-Octadecanol
ClassificationSaturated Fatty Alcohol
AppearanceWhite, waxy solid/flakes
Primary Production MethodCatalytic Hydrogenation of Stearic Acid
Common SourcesPalm Oil, Shea Butter, Cocoa Butter, Animal Fats

Esterification Pathways and Reaction Kinetics

The formation of this compound occurs via esterification, a reaction in which a carboxylic acid (citric acid) reacts with alcohols (the hydroxyl groups on the monoglyceride and stearyl alcohol) to form esters and water. Given that citric acid has three carboxylic acid groups and one hydroxyl group, a complex mixture of esters is possible. The synthesis is typically performed by heating the three precursors together. chemicalbook.com To drive the reversible reaction toward the product side, the water byproduct is continuously removed, often by operating at elevated temperatures (e.g., 120-180°C) under reduced pressure. fao.orggoogle.com In some processes, acid catalysts are used to increase the reaction rate.

The mechanism of acid-catalyzed esterification, often named Fischer-Speier esterification, is a cornerstone of organic chemistry. The traditional mechanism involves several equilibrium steps:

Protonation : The catalyst (a strong acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack : A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

Deprotonation : The protonated ester product is deprotonated, regenerating the acid catalyst.

More recent research using density functional theory (DFT) calculations has proposed a revised mechanism. This model suggests that the rate-controlling step is the protonation of the carboxylic acid's hydroxyl-oxygen, which requires an activation energy of 4–10 kcal/mol and generates a highly active acylium ion intermediate. This acylium ion then spontaneously reacts with two alcohol molecules in a trimolecular reaction to form the neutral ester product. This newer model challenges the long-held textbook depiction of the reaction pathway.

Esterification is a classic example of a broader class of reactions known as nucleophilic acyl substitution. This reaction type involves the replacement of a substituent (the -OH group in a carboxylic acid) on an acyl group with a nucleophile.

Activation (if catalyzed) : Under acidic conditions, a carboxylic acid group on the citric acid molecule is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Addition : The lone pair of electrons on the oxygen atom of a hydroxyl group (from either stearyl alcohol or the monoglyceride) attacks the electrophilic carbonyl carbon of the citric acid. This breaks the C=O pi bond and forms a tetrahedral intermediate.

Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses. It reforms the C=O double bond by expelling the leaving group, which, after proton transfer, is a molecule of water.

This process can occur at any of the three carboxylic acid positions on the citric acid molecule, leading to a statistical mixture of mono-, di-, and tri-esters with varying combinations of stearyl and monoglyceridyl groups attached.

Optimization of Reaction Parameters for Yield and Purity

The efficiency of this compound synthesis is critically dependent on the careful control of several reaction parameters. These include temperature, pressure, catalyst selection and concentration, and the effective removal of water, a by-product of the esterification reaction.

Temperature and Pressure Effects on Esterification Equilibrium

The esterification of citric acid with monoglycerides and stearyl alcohol is a reversible reaction. To drive the equilibrium towards the formation of the desired ester product and achieve a high yield, elevated temperatures are typically employed. fao.org Industrial processes often operate within a temperature range of 125°C to 160°C. fao.org At temperatures below 100°C, the reaction rate can be impractically slow. google.com

The application of reduced pressure (vacuum) is a common strategy to shift the equilibrium towards the product side. By lowering the pressure, the water formed during the reaction can be effectively removed, thereby preventing the reverse hydrolysis reaction and increasing the conversion of reactants to the final product. fao.org One patented process describes heating the reaction mixture to 130°C, initially at atmospheric pressure, and then gradually decreasing the pressure to 10 Torr to facilitate the removal of volatile by-products without causing precipitation of the reactants. google.com

ParameterOptimal RangeImpact on Reaction
Temperature 125°C - 160°CIncreases reaction rate and shifts equilibrium towards products. Below 100°C, the rate is significantly reduced.
Pressure Reduced (e.g., 10 Torr)Facilitates the removal of water, shifting the equilibrium to favor ester formation and increasing yield.
Catalyst Selection and Concentration Impact

Acid catalysts are commonly used to accelerate the rate of esterification in the synthesis of this compound. Protic acids such as sulfuric acid, p-toluenesulfonic acid, and hypophosphorous acid are frequently employed. The concentration of the catalyst is a critical parameter to optimize; for instance, a catalyst loading in the range of 0.3 to 1.5 wt% is often used. In one example, the use of hypophosphorous acid at a specific concentration was shown to achieve a 95% conversion at 140°C.

Heterogeneous catalysts, such as ion-exchange resins and various metal oxides, offer the advantage of easier separation from the reaction mixture and potential for reusability. nih.gov For example, a catalyst system of MgO/KOH has been shown to be effective in glycerolysis reactions, a related process for producing monoglycerides. nih.gov Studies on other esterification reactions have shown that catalyst concentration can have a non-linear effect on yield, with an initial increase in yield as catalyst concentration rises, followed by a decrease at higher concentrations. researchgate.net The acidity of the catalyst also plays a significant role in its catalytic activity. waters.com

Catalyst TypeExamplesKey Considerations
Homogeneous Protic Acids Sulfuric acid, p-toluenesulfonic acid, hypophosphorous acidEffective in low concentrations (0.3-1.5 wt%), but require neutralization and removal from the final product.
Heterogeneous Catalysts Ion-exchange resins, Zeolites (e.g., HZSM-5), Metal oxides (e.g., MgO/KOH)Allow for easier separation and potential for reuse, contributing to a more sustainable process. nih.govmdpi.commdpi.com
Water Removal Techniques and Their Influence on Reaction Progression

The removal of water is crucial for driving the esterification reaction to completion. lidsen.commasterorganicchemistry.comresearchgate.net Several techniques are employed for this purpose, each with its own advantages and impact on the reaction kinetics and product profile.

A common laboratory and industrial method is the use of a Dean-Stark trap in conjunction with an azeotrope-forming solvent like toluene (B28343) or hexane. This setup allows for the continuous removal of water as it is formed, effectively shifting the reaction equilibrium towards the products. masterorganicchemistry.com The use of azeotropic solvents can improve esterification efficiency by 10-15%. lidsen.com

Applying a vacuum is another effective method for water removal, often used in solvent-free systems. fao.org This technique is particularly useful as it also helps to reduce the reaction temperature, which can be beneficial in preventing degradation of the reactants and products.

Nitrogen sparging , or bubbling dry nitrogen gas through the reaction mixture, can also facilitate the removal of water. researchgate.net Additionally, the use of an adsorption column packed with a desiccant like molecular sieves to continuously remove water from the reaction system has been shown to be highly effective, leading to higher reaction rates and conversions compared to conventional batch reactors. lidsen.comlidsen.com

Water Removal TechniqueDescriptionInfluence on Reaction
Azeotropic Distillation Use of a Dean-Stark trap with a solvent (e.g., toluene) to continuously remove the water-solvent azeotrope. masterorganicchemistry.comaalto.fintnu.noHighly effective at shifting equilibrium; can improve efficiency by 10-15%. lidsen.com
Vacuum Application Reduced pressure is applied to the reaction vessel to distill off water as it forms. fao.orgEfficiently removes water, often allowing for lower reaction temperatures.
Nitrogen Sparging An inert gas is bubbled through the reaction mixture to carry away water vapor. researchgate.netA simpler method that can be effective, particularly in laboratory-scale syntheses.
Adsorption Column The reaction mixture is circulated through a column containing a desiccant (e.g., molecular sieves). lidsen.comlidsen.comLeads to higher reaction rates and conversions by effectively suppressing the reverse reaction. lidsen.com

By-product Formation and Purification Strategies

The synthesis of this compound inevitably leads to a mixture of products, including the desired compound, unreacted precursors, and various side products. Therefore, effective purification strategies are essential to obtain a product with the required purity for its intended applications.

Characterization of Unreacted Precursors and Side Products

The final reaction mixture typically contains unreacted starting materials such as free citric acid, free glycerol, and free fatty acids (e.g., stearic acid) . fao.orgfao.org Additionally, side reactions can lead to the formation of di- and tri-esters , where more than one hydroxyl group of the glycerol or citric acid has been esterified with stearic acid. lidsen.com

Advanced analytical techniques are employed to characterize these components. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the various compounds in the mixture. fao.orgfao.org For instance, HPLC can be used to determine the concentration of total citric acid and total glycerol after hydrolysis of the sample. google.comGas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another valuable technique, particularly after derivatization of the analytes to make them more volatile. bruker.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable for structural elucidation of the main product and any by-products. bruker.comfrontiersin.orgnih.govrsc.org For example, ¹H NMR can be used to identify specific proton signals corresponding to the different moieties of the ester, while FTIR can confirm the presence of ester linkages (C=O stretching) and the absence or reduction of hydroxyl groups from the starting materials. frontiersin.org In some cases, NMR can be used to analyze the complex emulsifier mixture without the need for prior purification. bruker.com

Advanced Separation Techniques for Product Isolation

To obtain high-purity this compound, various purification techniques are employed to remove unreacted precursors and side products.

Vacuum distillation is effective for removing volatile components such as unreacted stearyl alcohol. lidsen.comSolvent recrystallization using solvents like ethanol (B145695) or acetone (B3395972) can be used to reduce the concentration of di- and tri-ester contaminants. lidsen.com

For more challenging separations and to achieve higher purity, advanced chromatographic techniques are utilized. Silica (B1680970) gel column chromatography is a standard method for purifying emulsifiers from crude reaction mixtures. masterorganicchemistry.com The crude product is loaded onto a silica gel column, and a sequence of solvents with increasing polarity is used to elute the different components. For instance, a non-polar solvent mixture can be used to wash out di- and triglycerides, followed by a more polar solvent to elute the desired monoglyceride esters. masterorganicchemistry.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying specific compounds from complex mixtures with high resolution. waters.commanufacturingchemist.comchromatographyonline.comgilson.comnih.gov This method can be scaled up for industrial production and is particularly useful for separating structurally similar impurities. In some cases, a combination of chromatographic techniques, such as Medium-Pressure Liquid Chromatography (MPLC) followed by Prep-HPLC, can be employed for the efficient purification of complex natural product extracts and could be applied to the purification of this compound. nih.gov

Interfacial Activity and Emulsification Principles

At the heart of this compound's functionality is its behavior as a surfactant, particularly its ability to operate at the interface between immiscible liquids like oil and water. lankem.com This interfacial activity is the primary driver of its role in the formation and stabilization of emulsions.

The process of surfactant adsorption at an oil-water interface can be conceptualized in two main steps: an initial adsorption dominated by the hydrophobic part of the molecule, followed by a stage involving contributions from both the hydrophobic and hydrophilic (counter-ion) parts. cas.cn The interactions between the hydrophobic tails of the surfactant and the oil molecules can lead to a more fluid and mobile interface. mdpi.com This dynamic adsorption behavior is crucial for the initial formation of an emulsion. mdpi.com

A direct consequence of the adsorption of this compound at the oil-water interface is the reduction of interfacial tension (IFT). Interfacial tension is the energy required to create a new unit of interfacial area between two immiscible liquids. By positioning themselves at the interface, the surfactant molecules disrupt the cohesive forces between the molecules of the oil and water phases, thereby lowering the energy barrier for creating new interfacial area.

Surfactants reduce IFT by increasing the adsorption at the interface, where the densely packed molecules suppress the asymmetric interactions of the water molecules, leading to a decrease in interfacial energy. mdpi.com The efficiency of a surfactant in reducing IFT is a key indicator of its performance as an emulsifier. lankem.com The reduction in IFT facilitates the dispersion of one liquid phase into another in the form of fine droplets, a fundamental step in emulsion formation.

Table 1: Factors Influencing Interfacial Tension Reduction by Surfactants

Factor Description Impact on Interfacial Tension
Surfactant Concentration The amount of surfactant present in the system. Increasing concentration generally leads to a greater reduction in IFT, up to the critical micelle concentration (CMC).
Molecular Structure The balance between the hydrophilic and lipophilic portions of the surfactant molecule (HLB value). An appropriate HLB value is crucial for optimal IFT reduction at a specific oil-water interface.
Temperature Affects the solubility and mobility of the surfactant molecules. Can either increase or decrease IFT depending on the nature of the surfactant. lankem.com
Presence of Electrolytes Salts in the aqueous phase can influence the behavior of ionic surfactants. Can affect the packing and orientation of surfactant molecules at the interface, thereby altering IT. lankem.com

The reduction of interfacial tension by this compound directly facilitates the formation of smaller droplets with less energy input during the emulsification process. Once the droplets are formed, the adsorbed layer of this compound provides a protective barrier around each droplet. This barrier prevents the droplets from coalescing, which is the primary mechanism of emulsion breakdown.

The stabilization imparted by this interfacial film is due to a combination of steric and electrostatic repulsion forces. The bulky stearyl and monoglyceride groups create a physical barrier (steric hindrance) that prevents close approach of the droplets. Depending on the pH of the aqueous phase, the citrate moiety can be ionized, introducing electrostatic repulsion between droplets, further enhancing stability. The kinetics of this stabilization process are critical; a rapid formation of a robust interfacial film is necessary to prevent immediate recoalescence of newly formed droplets.

Rheological Modification and Textural Engineering

Beyond its primary role in emulsification, this compound can also significantly influence the rheological properties and texture of the systems in which it is incorporated. This is particularly relevant in food products where texture is a key quality attribute.

In emulsified systems, the viscosity is influenced by several factors, including the volume fraction of the dispersed phase, the droplet size distribution, and the interactions between the droplets. By influencing droplet size and stability, this compound indirectly affects the viscosity. A stable emulsion with small, non-aggregating droplets will generally exhibit different flow behavior compared to an unstable or coarsely dispersed one.

Table 2: Influence of Emulsion Characteristics on Viscosity

Emulsion Characteristic Influence on Viscosity
Dispersed Phase Volume Fraction Higher volume fraction of the dispersed phase generally leads to higher viscosity.
Droplet Size For a given volume fraction, smaller droplet sizes result in a larger number of droplets and more inter-droplet interactions, often leading to higher viscosity.
Droplet Interactions Attractive forces between droplets can lead to flocculation and an increase in viscosity, while repulsive forces promote lower viscosity.
Continuous Phase Viscosity The viscosity of the continuous phase is a primary determinant of the overall emulsion viscosity.

In fat-containing systems, such as shortenings and margarines, this compound can influence the crystallization behavior of the fat phase. The presence of emulsifiers can affect the nucleation and growth of fat crystals, as well as the polymorphic form they adopt. While specific research on this compound's direct impact on alpha-crystals is limited in the provided search results, the general behavior of emulsifiers in fat systems can be inferred.

Emulsifiers can co-crystallize with triglycerides, modifying the crystal lattice and influencing the transition between different polymorphic forms (e.g., from the less stable α-form to the more stable β' or β-forms). By interacting with the fat crystals, this compound can help to create a finely dispersed and stable crystal network. This network entraps the liquid oil, contributing to the solid-like consistency and texture of the product. The ability to promote the formation of smaller, more numerous fat crystals can lead to a smoother texture and improved physical stability of the final product.

Interaction with Other Matrix Components for Texture Enhancement

This compound is recognized for its capacity to act as an emulsion stabilizer. chemicalbook.comchemicalbook.com It is particularly effective in shortenings that contain other emulsifiers. chemicalbook.com The interaction between this compound and other components in a food matrix, such as fats, oils, and water, is crucial for creating and maintaining the desired texture. In whippable oil-in-water emulsions, for instance, the type of monoglycerides used can significantly impact the emulsion's stability and rheological properties. researchgate.net The combination of different emulsifiers, like lactic acid esters of monoglycerides (LACTEM) and unsaturated monoglycerides (GMU), can lead to highly viscous emulsions due to partial coalescence. researchgate.net Conversely, combining LACTEM with saturated monoglycerides (GMS) or diacetyl tartaric acid ester of monoglycerides (DATEM) results in low-viscosity emulsions. researchgate.net This demonstrates that the specific interactions between different emulsifiers and the fat phase are critical for texture modulation.

Oxidative Stability and Radical Scavenging Mechanisms

The citrate moiety within the this compound molecule imparts antioxidant capabilities, primarily through the chelation of metal ions.

Chelation of Metal Ions

The citrate component of the molecule can bind with metal ions, a process known as chelation. taylorandfrancis.com Citric acid is a well-known chelating agent that can form stable complexes with divalent and trivalent metal cations. researchgate.net This action prevents the metal ions from participating in oxidation reactions, which can lead to the degradation of fats and oils. The citrate ion accomplishes this by binding tightly to metal ions, effectively sequestering them and preventing further reactions. taylorandfrancis.comresearchgate.net For example, citric acid can form complexes with metal ions like Fe³⁺ and Ca²⁺. nih.govresearchgate.net This chelation process is a key mechanism by which this compound contributes to the oxidative stability of products.

Structure-Function Relationships at the Molecular Level

The performance of this compound as an emulsifier is intrinsically linked to its molecular structure, particularly its hydrophilic-lipophilic balance and the nature of its fatty acid component.

Hydrophilic-Lipophilic Balance (HLB) and Emulsifying Efficacy

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that determines the surfactant properties of a molecule. wikipedia.org The HLB value, typically on a scale of 0 to 20, indicates the relative affinity of a surfactant for water and oil. wikipedia.org A lower HLB value signifies a more lipophilic (oil-soluble) character, while a higher value indicates a more hydrophilic (water-soluble) nature. wikipedia.org Emulsifiers with HLB values in the range of 3 to 6 are generally used for water-in-oil (W/O) emulsions, whereas those with values from 8 to 16 are suitable for oil-in-water (O/W) emulsions. wikipedia.org The effectiveness of this compound as an emulsifier is directly related to its HLB value, which dictates its ability to stabilize a particular type of emulsion. chemicalbook.comchemicalbook.com The precise HLB value for this compound is not specified in the provided results, but its function as an emulsion stabilizer in shortenings suggests it falls within a range effective for fat and oil systems. chemicalbook.com The HLB concept is a guiding principle for selecting the appropriate emulsifier to achieve a stable emulsion. researchgate.net

Table 1: Interactive Data Table of HLB Values and Surfactant Properties

HLB Value RangeSurfactant Property
1-3Anti-foaming agent
3-6W/O (water in oil) emulsifier
7-9Wetting and spreading agent
8-16O/W (oil in water) emulsifier
13-16Detergent
16-18Solubilizer or hydrotrope

Data sourced from the Wikipedia page on Hydrophilic-lipophilic balance. wikipedia.org

Impact of Fatty Acid Chain Length and Saturation on Performance

The stearyl component of this compound refers to the stearic acid from which it is derived. Stearic acid is a saturated fatty acid with 18 carbon atoms. nih.gov The length and saturation of the fatty acid chain play a significant role in the physical properties and functionality of the molecule.

Applications in Non Biological Systems and Materials Science

Role as a Functional Ingredient in Food Systems

Stearyl monoglyceridyl citrate (B86180) is a well-established emulsion stabilizer, particularly in shortenings and other fat-based products lu.se. According to the U.S. Food and Drug Administration (FDA), it is permitted for use as an emulsion stabilizer in or with shortenings that contain emulsifiers researchgate.net.

One of the key attributes of stearyl monoglyceridyl citrate is its complete miscibility with vegetable fats and oils google.comgoogle.com. This property is crucial for its function in preventing the separation of oil and water phases in emulsions. Research has shown that it significantly improves the stability of high-fat emulsions, even under challenging conditions such as freezing and thawing google.comgoogle.com. This makes it particularly valuable in products like whippable toppings, where it helps to prevent the aggregation of fats and the breakdown of the emulsion structure upon temperature changes google.comgoogle.com.

The table below summarizes the key functional properties of this compound in shortenings and fat-based products:

Functional PropertyDescriptionSource
Emulsion Stabilization Prevents the separation of oil and water phases in shortenings and other fat-based emulsions. lu.seresearchgate.net
Miscibility Completely miscible with all vegetable fats and oils, ensuring uniform integration. google.comgoogle.com
Temperature Stability Enhances emulsion stability at both high and low temperatures, including freeze-thaw cycles. google.comgoogle.com
Prevention of Fat Aggregation Helps to prevent the clumping of fat globules, maintaining a smooth and consistent texture. google.comgoogle.com

The application of this compound extends to the rapidly growing market of dairy alternatives and coffee creamers. While direct research specifically naming this compound in these products is limited, the broader category of citric acid esters of mono- and diglycerides, to which it belongs, is recognized for its potent emulsifying capabilities in such systems.

Health Canada has noted the utility of citric acid esters of mono- and diglycerides in specialized infant formulae that contain hydrolyzed proteins or amino acids canada.ca. These ingredients require robust emulsifiers to ensure the uniform dispersion of lipids and carbohydrates and to prevent phase separation canada.ca. This suggests a strong potential for this compound in plant-based dairy alternatives, which often utilize protein sources that can be challenging to emulsify.

In non-dairy creamers, emulsifiers are essential for providing a whitening effect, good stability in hot beverages like coffee, and a smooth, creamy mouthfeel nih.govadeka.co.jp. While mono- and diglycerides and sodium stearoyl lactylate are commonly used, the functional properties of citric acid esters of mono- and diglycerides make them a viable option for achieving the desired product characteristics actascientific.com.

This compound and related compounds can play a significant role in the quality of baked goods by influencing dough rheology and the final product's structure and shelf life. The Food and Agriculture Organization (FAO) recognizes "dough conditioner" as a functional use for citric and fatty acid esters of glycerol (B35011) fao.org.

Emulsifiers and dough conditioners are known to impact several aspects of bread making, from dough handling to the final crumb structure and staling rate. While specific studies on this compound are not abundant, the mechanisms of similar emulsifiers provide insight into its potential contributions. Emulsifiers like monoglycerides (B3428702) are known to form complexes with starch molecules, which can help to slow down the process of starch retrogradation—a key factor in bread staling agriculture.institutegoogle.com. This leads to a softer crumb and a longer shelf life agriculture.institute.

The potential effects of this compound on baked goods are summarized below:

Potential ContributionMechanism of Action
Dough Strengthening Interacts with gluten proteins to improve dough strength and gas retention.
Improved Crumb Structure Promotes a finer, more uniform crumb grain.
Anti-staling Forms complexes with starch molecules to retard retrogradation and maintain softness.
Enhanced Volume Improved dough strength can lead to better oven spring and increased loaf volume.

The emulsifying properties of citric acid esters of mono- and diglycerides make them suitable for use in emulsified sauces like mayonnaise and other dressings researchgate.netfood-detektiv.de. These products are oil-in-water emulsions that rely on effective emulsifiers to maintain their stability and prevent separation over time.

While specific documentation on the use of this compound in mayonnaise is not widely available, the functionality of the broader category of citric acid esters of monoglycerides (CITREM) is well-established in such applications researchgate.netcnchemsino.com. They are recognized as safe and effective stabilizers in a variety of food products, including sauces and dressings researchgate.net. Their ability to create and maintain stable emulsions is critical for the desired texture and shelf life of these products.

Beyond the food industry, this compound and related citric acid esters have a range of potential and established uses in non-food industrial applications, leveraging their chemical properties for various functions.

Cosmetics and Personal Care: Glyceryl stearate citrate, a closely related compound, is used in cosmetics for its moisturizing and emulsifying properties yizeliadditive.com. It is found in products such as cleansers, moisturizers, and foundations, where it helps to hydrate the skin and stabilize the formulation by preventing the separation of oil and water phases yizeliadditive.com. The broader category of citric acid esters is also used in cosmetics to adjust the acid/base balance canada.ca.

Pharmaceuticals: Citric acid esters find applications in the pharmaceutical industry as solubilizers and excipients in various formulations yizeliadditive.com. Their ability to improve the solubility of poorly soluble drugs can enhance drug delivery and absorption yizeliadditive.com.

Industrial Applications: In broader industrial contexts, citric acid esters serve as chelating agents, dispersants, and cleaning agents yizeliadditive.com. Their ability to bind metal ions makes them useful in water treatment and metal cleaning processes yizeliadditive.com. They also act as dispersants in paints and inks, promoting uniform pigment distribution yizeliadditive.com. Furthermore, a patent suggests that citric acid esters could be used as biogenic, regenerative fuels and heating materials due to their cleaner combustion compared to conventional fuels google.com. Another potential application is as a plasticizer, with a patent describing acetyl monoglyceride citrate for use in food packaging plastics and medical equipment to improve processability and reduce migration lohtragon.com. The table below lists some of the potential non-food applications of this compound and related compounds.

Application AreaPotential Function
Cosmetics Emulsifier, Moisturizer, pH adjuster
Pharmaceuticals Solubilizer, Excipient
Industrial Cleaning Chelating agent, Cleaning agent
Paints and Inks Dispersant
Biofuels Fuel and heating material
Plastics Plasticizer

Potential in Non-Food Industrial Applications

Role in Non-Food Emulsion Formulations

This compound is recognized for its role as a stabilizer in emulsion systems, a function that is transferable to non-food applications such as cosmetics and industrial formulations. Its efficacy is rooted in its molecular structure, which combines lipophilic (stearyl and glyceridyl fatty acid) and hydrophilic (citrate) components, enabling it to reduce interfacial tension between immiscible liquids like oil and water.

In the realm of cosmetics, the closely related compound glyceryl stearate citrate, a synonym for this compound, is valued as a naturally derived, mild anionic emulsifier. It is utilized in the formulation of creams and lotions where it contributes to the creation of stable, light, and non-greasy emulsions with a soft feel on the skin. ues.rs.ba Such emulsions demonstrate excellent stability under various stress conditions, including changes in temperature and mechanical stress. ues.rs.ba This stability is crucial for maintaining the quality and shelf-life of cosmetic products.

The principles of its stabilizing action can also be inferred from its performance in high-fat food emulsions, which can serve as a model for certain industrial formulations. In these systems, this compound is completely miscible with fats and oils and significantly improves the stability of the emulsion at elevated temperatures. google.com This characteristic is particularly valuable in industrial processes that involve heating or in products that are expected to be stable across a range of temperatures.

The chemical properties of this compound that contribute to its function as an emulsion stabilizer are summarized in the table below.

PropertyValueSignificance in Emulsions
Acid Number 40 to 52Indicates the presence of free carboxylic acid groups from the citrate moiety, contributing to its hydrophilic nature and interfacial activity. google.comecfr.gov
Saponification Number 215 to 255Represents the total ester linkages, reflecting the overall fatty acid and citrate ester content that influences its molecular weight and emulsifying capacity. google.comecfr.gov
Total Citric Acid 15 to 18%The significant proportion of citric acid provides strong hydrophilic character and potential for ionic interactions, enhancing emulsion stability. google.comecfr.gov

These properties enable its use as a versatile emulsifier and stabilizer in various non-food formulations where the stable mixing of oil and water phases is required.

Material Science Integration (e.g., as a processing aid or additive in polymers)

In the field of material science, certain citric acid esters have been explored for their utility as additives in polymer formulations. While direct research on this compound as a polymer processing aid is not extensively documented, the application of a closely related compound, acetyl monoglyceride citrate, as a plasticizer offers insight into its potential in this area.

A patent for a citric ester plasticizer, identified as acetyl monoglyceride citrate, highlights its use in polyvinyl chloride (PVC). google.com This compound was developed to address the common issues of plasticizer migration and leaching from the polymer matrix. google.com The introduction of a glycerin fatty acid ester long-chain structure into the molecule was found to improve its compatibility with the polymer, thereby enhancing the processability and performance of the final product. google.com

The potential functions of a compound like this compound in a polymer matrix can be extrapolated from the roles of similar additives:

Plasticization: By positioning its molecules between polymer chains, it could increase the free volume and reduce intermolecular forces, leading to increased flexibility and workability of the polymer.

Lubrication: The fatty stearyl chains could provide internal or external lubrication during processing, reducing friction and improving the flow of the polymer melt.

Dispersion Aid: Its surfactant properties could aid in the dispersion of fillers or pigments within the polymer matrix, leading to a more homogeneous material.

The table below outlines the potential roles of this compound as a polymer additive, based on the functions of analogous compounds.

Potential RoleMechanismPotential Benefit in Polymer Processing
Plasticizer Intersperses between polymer chains, increasing intermolecular spacing.Increased flexibility and reduced brittleness of the final product.
Internal Lubricant The lipophilic stearyl tails reduce friction between polymer chains during melting and flow.Lowered melt viscosity and improved processing efficiency.
External Lubricant Migrates to the surface of the polymer melt, reducing adhesion to metal processing equipment.Prevention of melt fracture and improved surface finish.
Dispersion Agent The amphiphilic nature allows it to coat and stabilize inorganic fillers or pigments within the polymer.More uniform distribution of additives, leading to consistent material properties.

While further research is needed to specifically evaluate this compound in polymer systems, the existing data on related citric acid esters suggests a promising potential for its integration into material science applications.

Formulation in Lipidic Nanosystems (e.g., for encapsulation of non-medical compounds)

Lipidic nanosystems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are advanced delivery systems used for the encapsulation and controlled release of various active compounds. These systems are typically composed of a solid lipid core stabilized by a surfactant. Although the use of this compound in such nanosystems is not yet widely documented in scientific literature, its chemical structure and physical properties make it a theoretically suitable candidate for both the lipid matrix and the stabilizing surfactant layer.

The core of SLNs is made of solid lipids, and stearic acid is a common choice for this purpose. nih.govmdpi.com Given that this compound is a derivative of stearyl alcohol and contains a stearyl group, it possesses the necessary lipophilic character to be integrated into the solid lipid matrix. Its presence could potentially modify the crystallinity of the lipid core, which is a key factor in determining the drug loading capacity and release profile of the nanoparticles.

Furthermore, the amphiphilic nature of this compound, with its distinct hydrophilic citrate head and lipophilic stearyl tail, makes it a plausible candidate as a surfactant or co-surfactant in the formulation of these nanosystems. Surfactants are essential for stabilizing the lipid nanoparticles in aqueous dispersions, preventing their aggregation.

The potential roles of this compound in a lipidic nanosystem are outlined in the table below.

Component of NanosystemPotential Role of this compoundRationale
Lipid Matrix (Core) As a component of the solid lipid core.The long stearyl chain is compatible with other solid lipids like stearic acid. Its bulky citrate group could disrupt the crystal lattice, potentially increasing the space for encapsulated compounds.
Surfactant (Stabilizer) As a primary or secondary emulsifier at the lipid-water interface.The molecule has a distinct polar (citrate) and non-polar (stearyl) end, which is the fundamental requirement for a surfactant to stabilize an emulsion or a nanoparticle dispersion.
Encapsulation Enhancer To improve the solubilization of the compound to be encapsulated within the lipid matrix.Its amphiphilic character could help in dissolving or dispersing non-medical compounds that have intermediate polarity, facilitating their incorporation into the lipid core.

The encapsulation within such lipidic nanosystems could be advantageous for protecting sensitive non-medical compounds, such as fragrances, flavors, or specialized industrial enzymes, from degradation by light, oxidation, or other environmental factors. It could also provide a mechanism for the controlled release of these compounds over time. Further investigation is warranted to explore the practical application of this compound in the formulation of lipidic nanosystems for non-medical purposes.

Advanced Analytical Characterization Techniques for Stearyl Monoglyceridyl Citrate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques offer profound insights into the molecular architecture and chemical bonding within stearyl monoglyceridyl citrate (B86180).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR) for Proton Resonance Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of stearyl monoglyceridyl citrate. Specifically, proton NMR (¹H NMR) facilitates the assignment of protons to their distinct chemical environments within the molecule.

In a representative ¹H NMR spectrum of this compound, signals corresponding to the different molecular moieties are observable. The extensive alkyl chain of the stearyl group produces a significant and complex signal in the upfield region, typically between 0.8 and 1.6 ppm. Protons associated with the glycerol (B35011) backbone and the citrate moiety resonate at lower fields due to the deshielding influence of adjacent oxygen atoms. For example, the methylene (B1212753) and methine protons of the glycerol unit generally appear in the 3.5-4.5 ppm range. The methylene protons of the citrate group are diastereotopic and often manifest as a complex AB quartet or as two distinct doublets of doublets, usually located between 2.5 and 3.0 ppm.

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Stearyl Chain (CH₃)~0.88Triplet
Stearyl Chain (-CH₂-)n~1.25Multiplet
Stearyl Chain (α-CH₂)~2.35Triplet
Citrate (-CH₂-)2.70 - 2.85AB quartet
Glycerol Backbone (-CH₂-, -CH-)3.60 - 4.40Multiplet

Note: The precise chemical shifts can be influenced by the solvent used and the specific isomeric form of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is crucial for the identification of key functional groups present in this compound. The FTIR spectrum acts as a molecular fingerprint, displaying characteristic absorption bands that correspond to the specific vibrational modes of the chemical bonds within the molecule.

Prominent absorption bands for this compound include a broad O-H stretching band around 3300-3500 cm⁻¹, which is indicative of the hydroxyl groups from the citrate and glycerol components. Strong C=O stretching vibrations, arising from the ester and carboxylic acid groups, are typically observed in the 1700-1750 cm⁻¹ region. The long, saturated alkyl chain of the stearyl group is identified by C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations near 1465 cm⁻¹. The presence of the citrate moiety is further substantiated by C-O stretching vibrations associated with the carboxylic acid and ester groups, which are found in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Carboxylic acid, Alcohol)Stretching3300 - 3500 (broad)
C-H (Alkyl chain)Stretching2850 - 2960
C=O (Ester, Carboxylic acid)Stretching1700 - 1750
C-H (Alkyl chain)Bending~1465
C-O (Ester, Carboxylic acid)Stretching1000 - 1300

Near-Infrared (NIR) Spectroscopy for Quantitative and Qualitative Analysis

Near-Infrared (NIR) spectroscopy provides a rapid and non-destructive avenue for both qualitative and quantitative analysis of this compound. This technique measures the overtone and combination bands of the fundamental molecular vibrations. Although the resulting spectra are more complex with broader, overlapping bands compared to FTIR, they can be effectively interpreted using chemometric methods.

For qualitative purposes, NIR spectroscopy can be used to confirm the identity of this compound and to distinguish it from other related substances. In a quantitative capacity, NIR can be utilized to determine important quality parameters such as moisture content, acid value, and saponification value. This is achieved by developing calibration models that correlate NIR spectral data with results from primary reference methods, enabling fast and routine quality control of production batches.

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are indispensable for the separation of the various components of this compound, thereby enabling the assessment of its purity and the determination of its compositional makeup.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for evaluating the purity of this compound. Given the compound's complexity and the potential for various isomers and by-products from its synthesis (such as unreacted starting materials or di- and triglycerides), HPLC offers the necessary resolution to separate these constituents. gerli.com

A common methodology involves reversed-phase HPLC, which employs a nonpolar stationary phase and a polar mobile phase. The separation is predicated on the differential partitioning of the analytes between these two phases. A gradient elution, in which the mobile phase composition is altered over time, is often required to achieve a comprehensive separation of all components, from the more polar unreacted citric acid and glycerol to the highly nonpolar stearyl esters. gerli.com As this compound lacks a strong UV chromophore, detection is typically accomplished using an evaporative light scattering detector (ELSD) or a mass spectrometer (MS). The resultant chromatogram presents a profile of the sample, where the area of each peak is proportional to the concentration of the corresponding component, thus allowing for the quantification of purity and the identification of impurities.

Gas Chromatography (GC) for Fatty Acid Profile Determination (of constituent parts)

While this compound itself is not amenable to direct analysis by Gas Chromatography (GC) due to its low volatility, this technique is essential for determining the fatty acid profile of its stearyl component. To accomplish this, the ester bonds of the molecule are first cleaved through transesterification. This process typically involves reacting the sample with a reagent like methanolic sodium hydroxide (B78521) or boron trifluoride in methanol, which converts the fatty acid moieties into their corresponding fatty acid methyl esters (FAMEs). jfda-online.com

These FAMEs are volatile and can be readily separated and quantified by GC, usually with a flame ionization detector (FID). mdpi.com The separation is carried out on a capillary column with a polar stationary phase, which resolves the FAMEs based on their chain length and degree of unsaturation. sigmaaldrich.com By comparing the retention times of the peaks in the sample chromatogram with those of known FAME standards, the fatty acid composition can be accurately determined. researchgate.net This analysis is critical for verifying that the stearyl group is predominantly derived from stearic acid and for quantifying the levels of other fatty acids, such as palmitic acid, that may be present.

Thermal Analysis Techniques

Thermal analysis is a cornerstone in the characterization of lipid-based compounds like this compound, offering insights into their physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymorphism

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials. nih.govnih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For this compound, which is a waxy solid, DSC is invaluable for determining its melting behavior and identifying different polymorphic forms.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical attribute of fats and emulsifiers as it affects their physical properties like melting point, stability, and texture. DSC thermograms can reveal multiple thermal events corresponding to the melting of different polymorphs (e.g., α, β', β) or other phase transitions. mdpi.com A typical DSC analysis involves heating a small, precisely weighed sample at a controlled rate. mdpi.com The resulting thermogram plots heat flow against temperature, showing endothermic peaks (melting) and exothermic peaks (crystallization). nih.gov The temperature at the peak of an endothermic event indicates the melting point (Tm), while the area under the peak corresponds to the enthalpy of fusion (ΔH), which is the energy required to melt the sample. researchgate.netmdpi.com By analyzing the number, position, and enthalpy of these peaks, researchers can characterize the thermal profile of this compound and assess its polymorphic state.

Table 1: Illustrative DSC Data for Lipid Compounds

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Polymorphic Transition 45.8 50.2 25.4
Melting 60.1 65.5 150.7

Note: This table provides example data to illustrate typical DSC outputs for lipid-based emulsifiers and is not specific to this compound.

Diffraction Techniques

Diffraction techniques are essential for the direct analysis of the crystalline structure of solid materials at the atomic and molecular level.

Powder X-Ray Diffraction (PXRD) for Crystalline Structure Analysis

Powder X-Ray Diffraction (PXRD) is a non-destructive analytical technique used for the phase identification and structural characterization of crystalline materials. researchgate.netnorthwestern.edu The method involves directing X-rays onto a powdered sample and measuring the scattered intensity of the emerging X-rays at various angles. The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid's atomic arrangement. researchgate.net

For this compound, PXRD is the primary method to unequivocally identify its crystalline form. Different polymorphs will produce distinct diffraction patterns due to their different lattice structures. researchgate.net The diffraction data is typically presented as a plot of intensity versus the diffraction angle (2θ). The positions of the diffraction peaks are related to the d-spacings (the distance between planes of atoms in the crystal lattice) according to Bragg's Law. Analysis of these patterns allows for the determination of the unit cell dimensions and the identification of the specific polymorphic form present in a sample. This is crucial for quality control, as the functionality of the emulsifier can be dependent on its crystalline state.

Physico-Chemical Parameter Determination

Standard chemical tests are employed to quantify key parameters of this compound, ensuring it meets established purity and composition specifications. These tests are vital for verifying the quality and consistency of the product.

Saponification Value and Acid Value Determination

Acid Value: The acid value is a measure of the free fatty acids present in a substance. It is defined as the number of milligrams of potassium hydroxide (KOH) required to neutralize the free acids in one gram of the sample. fssai.gov.in A high acid value can indicate hydrolysis of the ester linkages, potentially due to improper storage or processing. wjpls.org For this compound, the acid value must not exceed 52. fao.org The determination involves dissolving a weighed sample in a suitable solvent and titrating it with a standardized solution of potassium hydroxide, typically using an indicator like phenolphthalein (B1677637) to detect the endpoint. fssai.gov.in

Saponification Value: The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of a fat or ester. wikipedia.org Saponification is the process of hydrolyzing an ester under basic conditions to yield an alcohol and the salt of a carboxylic acid. pharmaguideline.com This value is a measure of the average molecular weight of the fatty acids in the sample; a higher saponification value corresponds to a lower average molecular weight. nih.gov According to specifications, the saponification value for this compound should be between 215 and 255. fao.org The procedure involves refluxing a known weight of the sample with an excess of alcoholic potassium hydroxide, followed by a back titration of the unreacted KOH with a standard acid. fao.org

Table 2: Specification for Acid and Saponification Values

Parameter Specification Range
Acid Value Not more than 52

Total Citric Acid Content Quantification

The total citric acid content is a critical parameter that defines the composition of this compound. Specifications mandate that the total citric acid must be between 15% and 18%. fao.org The quantification is a multi-step analytical procedure. fao.org

The process begins with saponification of the sample by refluxing with sodium hydroxide to liberate the citrate from its ester form. Following saponification, the solution is acidified and filtered. The citric acid in the filtrate is then subjected to a series of chemical reactions. It is treated with a brominating solution in the presence of sulfuric acid. The resulting product is then reacted with a ferrous sulfate (B86663) solution and a thiourea-based sulfide (B99878) solution. This series of reactions produces a colored complex, the absorbance of which is measured using a spectrophotometer at 500 nm. The quantity of citric acid in the sample is determined by comparing its absorbance to that of a standard solution of known citric acid concentration. fao.org

Water Content Analysis (e.g., Karl Fischer Method)

The determination of water content in this compound, a soft, waxy solid, is critical for its quality control, stability, and functional performance as an emulsifier. The Karl Fischer (KF) titration method is a highly specific and accurate technique for quantifying water content and is considered a reference method for moisture determination in a wide range of substances, including food additives. metrohm.commt.com Unlike loss-on-drying methods, which can measure other volatile components, Karl Fischer titration is specific to water, ensuring precise and reliable results. metrohm.comgmpinsiders.com

The method is based on a chemical reaction first described by German chemist Karl Fischer in 1935. gmpinsiders.com It involves the oxidation of sulfur dioxide by iodine in the presence of water and a suitable base. mt.com The fundamental reaction is:

H₂O + I₂ + SO₂ + CH₃OH + 3RN -> [RNH]SO₄CH₃ + 2[RNH]I mt.com

Where RN represents a base, historically pyridine, but now more commonly other bases are used in modern reagents to improve safety and stability. metrohmsiam.com

Two primary techniques are employed for Karl Fischer titration: volumetric and coulometric.

Volumetric KF Titration: In this method, a KF solution containing a known concentration of iodine is added to the sample dissolved in a suitable solvent (typically methanol). mt.com The iodine reacts with the water in the sample. The endpoint is reached when all the water has been consumed, and the first trace of excess iodine is detected, usually by a platinum indicator electrode. metrohm.commt.com This technique is ideal for samples with a water content ranging from 0.01% (100 ppm) to 100%. gmpinsiders.comhannaservice.eu Given that this compound is a solid, it would be introduced directly into the titration vessel after being accurately weighed. metrohm.com

Coulometric KF Titration: This technique is preferred for samples with very low water content, typically from 1 ppm to 5%. gmpinsiders.com Instead of being added from a burette, iodine is generated electrochemically in situ from an iodide-containing reagent in the titration cell. mt.comgmpinsiders.com The amount of iodine generated is directly proportional to the total charge passed, which is calculated according to Faraday's law. mt.com This method is highly sensitive and accurate for trace amounts of water. gmpinsiders.com

The choice between the volumetric and coulometric method depends on the expected water content of the this compound. scharlab.com For general quality control, where water content might be above 0.1%, the volumetric method is typically more suitable. scharlab.com

Interactive Data Table: Comparison of Karl Fischer Titration Methods

FeatureVolumetric TitrationCoulometric Titration
Principle Titrant with known iodine concentration is added via a burette. mt.comIodine is generated electrochemically in the titration cell. mt.com
Typical Range 0.01% (100 ppm) to 100% water. gmpinsiders.comhannaservice.eu0.0001% (1 ppm) to 5% water. gmpinsiders.com
Application Samples with moderate to high water content. gmpinsiders.comSamples with trace amounts of water. gmpinsiders.com
Iodine Source Standardized Karl Fischer reagent solution. mt.comElectrochemical oxidation of an iodide solution. mt.com
Endpoint Detection Potentiometric detection of excess iodine. hannaservice.euElectrochemical detection of excess iodine. hannaservice.eu
Advantages Can handle solid and pasty samples directly; less sensitive to brief openings of the cell. metrohm.comExtremely high sensitivity and accuracy for low moisture levels. gmpinsiders.com

Advanced Techniques for Complex Mixture Analysis

This compound as a commercial product is often a complex mixture resulting from the reaction of citric acid, monoglycerides (B3428702), fatty acids, and stearyl alcohol. fao.org Characterizing the precise composition of such emulsifier formulations is essential for understanding their functionality and ensuring product consistency. bruker.comresearchgate.net Advanced analytical techniques are required to resolve and identify the various components within this matrix.

High-Resolution Mass Spectrometry for Component Identification in Formulations

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the detailed characterization of complex mixtures like food emulsifiers. researchgate.netumb.edu When coupled with a separation technique like liquid chromatography (LC), LC-HRMS provides the capability to separate and accurately identify individual components in a formulation containing this compound. core.ac.uknih.gov

The key advantage of HRMS analyzers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR), is their ability to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (often to within 1 ppm) and high resolving power. nih.govspringernature.com This precision allows for the determination of the exact molecular formula of a compound from its measured mass. nih.govspringernature.com This is particularly valuable in analyzing emulsifier mixtures, where numerous structurally similar compounds (e.g., different esters of mono- and diglycerides) may be present. core.ac.uk

In the context of a this compound product, HRMS can:

Identify the primary components: Confirm the presence and determine the exact mass of various this compound isomers.

Detect and identify by-products: Characterize unreacted precursors (stearic acid, citric acid, glycerol), intermediates, and side-products such as di- and triglycerides, and various esters of citric acid.

Analyze the fatty acid profile: Identify other fatty acid esters of monoglycerides that may be present from the raw materials used in production.

This level of detailed component identification is challenging with lower-resolution mass spectrometry or other techniques, where signal overlaps from compounds with similar nominal masses can obscure the results. umb.edu

Interactive Data Table: Hypothetical HRMS Data for Potential Components in a this compound Formulation

CompoundMolecular FormulaCalculated Exact Mass (Monoisotopic)Observed m/z (Hypothetical)Mass Accuracy (ppm)
Stearic AcidC₁₈H₃₆O₂284.2715284.2713-0.7
Citric AcidC₆H₈O₇192.0270192.0269-0.5
Monostearin (1-isomer)C₂₁H₄₂O₄374.3083374.3081-0.5
Stearyl CitrateC₂₄H₄₂O₈458.2828458.2825-0.7
This compoundC₄₅H₈₂O₁₂814.5755814.5750-0.6

Metabolomics Approaches for Pathway Analysis of Precursors and Derivatives

Metabolomics involves the comprehensive analysis of small molecules (<1500 Da), known as metabolites, within a biological system or other complex sample. mdpi.com While often applied to biological samples to understand metabolic pathways, the principles of metabolomics can be adapted to analyze the network of chemical precursors and derivatives related to this compound in a formulation or to study its metabolic fate. mdpi.commdpi.com

Using techniques like LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS), metabolomics allows for the simultaneous detection and relative quantification of a wide array of compounds. mdpi.com This can provide a chemical "fingerprint" of the sample. mdpi.com For this compound, this approach could be used to:

Profile Precursors: Quantify the relative amounts of key starting materials like citric acid, glycerol, and various fatty acids (e.g., stearic acid, palmitic acid) in the final product.

Identify Related Derivatives: Detect and identify related compounds formed during production or degradation, such as different citrate esters or partially reacted glycerides. nih.gov

Pathway Analysis: In a biological context, metabolomics can trace the metabolic pathways of the precursors. For instance, citric acid is a central intermediate in the tricarboxylic acid (TCA) or Krebs cycle. nih.govresearchgate.net Metabolomic studies can reveal how an influx of citric acid or its derivatives might impact this and other connected pathways, such as fatty acid metabolism. nih.gov

One common method for interpreting metabolomics data is Over-representation Analysis (ORA) . nih.gov ORA determines whether known metabolic pathways are represented more often than would be expected by chance in a list of metabolites that have been identified as significantly changed or present in a sample. nih.gov This can help to pinpoint the specific biochemical processes associated with the precursors and derivatives of this compound. nih.gov

Interactive Data Table: Precursors of this compound and Associated Metabolic Pathways

Precursor/DerivativeChemical ClassAssociated Metabolic Pathway(s)
Citric AcidOrganic AcidTricarboxylic Acid (TCA) Cycle, Glyoxylate Cycle. nih.gov
GlycerolPolyolGlycolysis, Gluconeogenesis, Triglyceride Metabolism.
Stearic AcidSaturated Fatty AcidFatty Acid Biosynthesis, Fatty Acid β-oxidation.
Palmitic AcidSaturated Fatty AcidFatty Acid Biosynthesis, Fatty Acid β-oxidation.

Regulatory Landscape and Standardization in Scientific Research

International and National Regulatory Classifications (e.g., E-numbers, CFR)

Regulatory classifications for food additives vary by jurisdiction, dictating where and how they can be used.

In the United States , Stearyl monoglyceridyl citrate (B86180) is explicitly regulated by the Food and Drug Administration (FDA) as a food additive. It is listed in the Code of Federal Regulations (CFR) under Title 21, Section 172.755 . cornell.edu This regulation stipulates that the additive may be safely used as an emulsion stabilizer in or with shortenings that contain emulsifiers. cornell.edu The FDA's listing as a food additive, rather than a Generally Recognized as Safe (GRAS) substance, signifies that it has undergone a formal pre-market approval process for its specific, limited application.

In the European Union , food additives are identified by an "E-number." However, Stearyl monoglyceridyl citrate is not on the EU's list of approved food additives and therefore has not been assigned an E-number. food.gov.ukfood.gov.uk This means it is not permitted for use as a food additive in the European market. The EU does have an E-number (E 472c) for a related group of substances known as "Citric acid esters of mono- and diglycerides of fatty acids" (CITREM), which are functionally similar but chemically distinct. fao.orgeuropa.eu

Below is a data table summarizing the regulatory classifications in these key regions.

Regulatory Classification of this compound

Jurisdiction Regulatory Body Classification Identification Authorized Use
United States FDA Food Additive 21 CFR 172.755 Emulsion stabilizer in shortenings containing emulsifiers

Joint FAO/WHO Expert Committee on Food Additives (JECFA) Evaluations and Specifications

JECFA, an international scientific expert committee administered jointly by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), plays a critical role in evaluating the safety of food additives and establishing international standards.

This compound was first evaluated by JECFA at its 26th meeting in 1982 . fao.org The findings and initial specifications were published in the Food and Nutrition Paper (FNP) series, specifically in FNP 25 (1982) and later in FNP 52 (1992). fao.org A significant outcome of the 1982 evaluation was that no Acceptable Daily Intake (ADI) was allocated for the substance. fao.org Later, at the 55th JECFA meeting in 2000 , the specifications concerning metals and arsenic were revised to align with updated standards. fao.org

JECFA defines this compound as a substance prepared by the controlled chemical reaction of citric acid, monoglycerides (B3428702) of fatty acids (derived from the glycerolysis of edible fats and oils), and stearyl alcohol. fao.org The committee describes it as a soft, off-white to tan, waxy solid with a lard-like consistency. fao.org

Key identification tests established by JECFA include solubility characteristics; the compound is soluble in chloroform (B151607) and ethylene (B1197577) glycol but insoluble in water. fao.org While JECFA established the framework for purity, the specific quantitative limits are detailed in national regulations like the U.S. CFR.

The following table outlines the key purity specifications for this compound as mandated by the FDA, which are based on the JECFA evaluations. cornell.edu

Purity Specifications for this compound (per 21 CFR 172.755)

Parameter Specification
Acid Number 40 to 52
Total Citric Acid 15% to 18%

Generally Recognized As Safe (GRAS) Status and Scientific Procedures

In the United States, a substance can be legally used in food either by being approved as a food additive or by being determined to be Generally Recognized As Safe (GRAS). A GRAS determination requires that the substance's safety is widely recognized by qualified experts under the conditions of its intended use. This recognition can be based on a history of common use in food before 1958 or on scientific procedures.

This compound is not a GRAS substance in the U.S. Its legal status is that of a regulated food additive (21 CFR 172.755). cornell.edu This indicates that its path to market involved the submission of a food additive petition to the FDA, which then established a specific regulation for its use. This is a more formal and prescriptive process than the GRAS notification system.

This contrasts with chemically related substances. For instance, Stearyl Citrate is affirmed as GRAS under 21 CFR 184.1851 for use as an antioxidant and sequestrant. This distinction highlights that even structurally similar compounds can have different regulatory pathways and statuses based on the data submitted and the intended technological function in food.

Implications of Regulatory Frameworks on Research and Commercialization

The existing regulatory frameworks have significant implications for the research and commercial trajectory of this compound.

Market Access and Limitations : The specific approval under 21 CFR 172.755 provides a clear and legal pathway for its commercialization in the United States, but only for a very narrow application (emulsion stabilizer in shortenings). cornell.edu This defined niche allows manufacturers to confidently market the product for this purpose. However, the lack of an E-number and approval in the European Union acts as a significant barrier to the global market, limiting its commercial potential.

Research and Development Focus : The narrow regulatory approval in the U.S. tends to focus research and development efforts on optimizing its performance within that specific application. Broader research into new food uses is likely disincentivized by the high cost and data requirements of filing new food additive petitions for other applications.

Influence of International Standards : The fact that JECFA did not allocate an ADI in 1982 suggests that, at the time, there was insufficient toxicological data to establish a level of intake considered safe over a lifetime. fao.org While this does not preclude its use under specific national regulations, the absence of an international health benchmark like an ADI can make regulatory bodies in other countries hesitant to approve it and may discourage manufacturers from investing in research for wider applications. This situation often leads companies to favor alternative emulsifiers that have broader international approvals and established ADIs.

Historical Trajectory of Research and Development in Stearyl Monoglyceridyl Citrate

Early Discoveries and Patent Filings

The conceptual groundwork for stearyl monoglyceridyl citrate (B86180) emerged from mid-20th-century research into fat and oil stabilization. Early investigations focused on modifying monoglycerides (B3428702) to enhance their functionality. A key precursor development was documented in a 1957 patent for "fatty monoglyceride citrate," which described a method of reacting anhydrous citric acid with various monoglycerides to create a novel antioxidant compound. google.com This work demonstrated the potential of combining citric acid with monoglycerides to yield substances with valuable properties for the food industry.

A more direct and significant milestone was the patent filed in 1964 for a "Topping Composition," which explicitly identified stearyl monoglyceridyl citrate as a crucial component. google.com This patent detailed the compound's effectiveness as an emulsion stabilizer, particularly in high-fat whipped toppings. google.com The invention highlighted the compound's unique ability to prevent the separation and aggregation of fats after freezing and thawing, a significant challenge in the frozen food sector at the time. google.com This filing marked a pivotal moment, cementing the compound's identity and its specific utility as a stabilizer.

Evolution of Synthesis Methods and Industrial Production

The synthesis of this compound has evolved from foundational laboratory methods to controlled, large-scale industrial processes designed to meet stringent food-grade specifications.

Initial methods, as suggested by early patents, involved the direct reaction of heated monoglycerides with citric acid. google.com Over time, the process has been refined to ensure consistency, purity, and optimal functionality. The modern industrial synthesis is a controlled chemical reaction involving multiple specific reactants. fao.org

The process, as outlined in regulatory documents, involves reacting citric acid with monoglycerides of fatty acids and stearyl alcohol. ecfr.gov The raw materials themselves are subject to specific sourcing requirements; the monoglycerides are typically produced through the glycerolysis of edible fats and oils, and the stearyl alcohol is derived from fatty acids that conform to food-grade standards. ecfr.gov This evolution from a simple combination of reagents to a multi-reactant process with highly specified inputs reflects the maturation of its production for safe use in the food supply.

Table 1: Evolution of Synthesis Reactants

ReactantEarly Methods (Implied)Modern Industrial Methods fao.orgecfr.govSource/Preparation ecfr.gov
Citric Acid Anhydrous Citric AcidCitric AcidStandard food-grade
Glyceride Source Cottonseed MonoglycerideMonoglycerides of Fatty AcidsPrepared by the glycerolysis of edible fats and oils
Alcohol Source Not explicitly separateStearyl AlcoholDerived from fatty acids conforming to food regulations

Shifting Paradigms in Application Development

The application of this compound has transitioned from a general antioxidant to a highly specific emulsion stabilizer. While the initial patent for the broader class of fatty monoglyceride citrates focused on preventing rancidity, the specific value of the stearyl variant was quickly identified elsewhere. google.com

The 1964 patent established its primary function as a stabilizer in whippable vegetable fat emulsions, improving their consistency and stability at both high and low temperatures. google.com This application became its defining role. Subsequent regulatory approvals and industry use have solidified its function almost exclusively as an "emulsion stabilizer in or with shortenings containing emulsifiers." ecfr.govchemicalbook.com This targeted application is a departure from the broader antioxidant role initially envisioned for related compounds, demonstrating a paradigm shift towards specialized, high-performance additives tailored for specific food processing challenges. Its use is legally codified for this specific purpose, ensuring its application remains focused. ecfr.gov

Key Milestones in Scientific Characterization and Understanding

The scientific understanding of this compound is primarily built upon its chemical and physical characterization for food additive purposes. Key milestones have centered on defining its properties to ensure safety and consistent performance.

An early characterization was provided in the 1964 patent, which outlined its basic chemical parameters. google.com A more comprehensive and official characterization came from the Joint FAO/WHO Expert Committee on Food Additives (JECFA). In 1982, JECFA published a formal description of the compound, detailing its appearance, solubility, and key chemical values. fao.org This represented a major step in its international recognition and standardization.

The specifications established through this scientific work have been adopted into national regulations, such as the U.S. Code of Federal Regulations (CFR). ecfr.gov These regulations codify the acceptable ranges for critical chemical identifiers, which serve as the standard for industrial production and quality control. ecfr.gov The JECFA evaluation, while not allocating an Acceptable Daily Intake (ADI), provided a formal scientific review that remains a key reference point. who.int

Table 2: Key Chemical and Physical Properties

PropertyDescription/ValueSource
Appearance Soft, off-white to tan, waxy solid with a lard-like consistency fao.org
Solubility Insoluble in water; soluble in chloroform (B151607) and ethylene (B1197577) glycol fao.org
Acid Number 40 - 52 google.comecfr.gov
Saponification Number 215 - 255 google.comecfr.gov
Total Citric Acid 15% - 18% google.comecfr.gov
Functional Use Emulsifier, Emulsion Stabilizer fao.orgecfr.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthesis Routes

The traditional chemical synthesis of stearyl monoglyceridyl citrate (B86180) involves a controlled reaction of citric acid, monoglycerides (B3428702) (from the glycerolysis of edible fats), and stearyl alcohol. fao.org While effective, research is pivoting towards more sustainable and efficient production methods, particularly enzymatic synthesis.

Enzymatic Synthesis: The use of lipases as biocatalysts is a promising alternative. Research into the enzymatic synthesis of related compounds, such as monoacylglycerol citrate, demonstrates the potential of this approach. Immobilized lipases, for instance, can catalyze the direct esterification of citric acid and monoglycerides under mild conditions, which can lead to higher specificity, reduced energy consumption, and fewer byproducts compared to conventional chemical synthesis.

Sustainable Approaches: Beyond enzymatic routes, a broader focus on sustainability involves the entire lifecycle. This includes sourcing raw materials from renewable and sustainable origins. There is a growing consumer and regulatory demand for ingredients derived from non-palm sources to mitigate the environmental impact associated with deforestation. industryarc.com Consequently, research is exploring the use of stearyl alcohol derived from sources like rapeseed or coconut oil. industryarc.comstraitsresearch.com The development of microbial production methods for fatty alcohols also presents a future pathway to reduce reliance on traditional agricultural feedstocks. techex.in

Investigation of Interactions in Multi-Component Emulsifier Systems

In practical applications, stearyl monoglyceridyl citrate is rarely used in isolation. Its performance is often enhanced when combined with other emulsifiers. Future research is aimed at systematically understanding these synergistic interactions to create more stable and functional emulsion systems.

Published examples show its use in hydrated emulsifier systems alongside propylene (B89431) glycol monostearate and lactated monoglycerides to replace shortening in baked goods. tiiips.com It is also formulated with other non-ionic surface-active agents to improve the stability of whippable toppings, particularly their freeze-thaw stability. chemicalbook.com

Understanding how this compound interacts with other food macromolecules is another critical research area. The acid moieties of citrate esters can interact with hydrophilic groups of proteins and polysaccharides through hydrogen bonding, which helps to stabilize complex interfaces within a food matrix. reading.ac.uk Future studies will likely focus on quantifying these interactions to better predict and control the texture and stability of complex food products like sauces, dressings, and meat emulsions. reading.ac.uk

Advanced Characterization of Nano-Structures and Self-Assemblies formed by this compound

Monoglycerides are known for their ability to self-assemble into various liquid crystalline structures, such as lamellar, cubic, or hexagonal phases, when in an aqueous environment. cir-safety.org These organized structures are crucial for their functionality in stabilizing emulsions and controlling texture. However, the specific self-assembly behavior of this compound, with its bulkier citrate headgroup, is an area requiring more advanced characterization.

Future research will likely employ techniques such as Small-Angle X-ray Scattering (SAXS) and Cryo-Transmission Electron Microscopy (Cryo-TEM) to visualize and characterize the nano-structures formed by this emulsifier at oil-water interfaces and in bulk phases. Understanding these structures is key to unlocking their potential for creating novel food textures and for use in advanced delivery systems, such as encapsulating sensitive nutrients or flavors. cir-safety.org

Computational Modeling and Simulation of Interfacial Behavior

Computational methods, particularly molecular dynamics (MD) simulations, are becoming powerful tools for understanding the behavior of molecules at interfaces. semanticscholar.org While specific MD studies on this compound are not yet prevalent, this is a significant emerging research direction. Such simulations can provide molecular-level insights that are difficult to obtain through experiments alone. nih.gov

Future computational studies could:

Predict Interfacial Tension: By modeling the arrangement of this compound molecules at an oil-water interface, simulations can predict their effect on interfacial tension. rsc.org

Analyze Molecular Conformation: Determine the precise orientation and conformation of the stearyl and citrate portions of the molecule at the interface, revealing how it anchors itself and interacts with neighboring molecules.

Simulate Interactions: Model the interactions between the emulsifier and other components like fats, water, proteins, and other surfactants to understand synergistic effects. semanticscholar.org

Develop Force Fields: Creating accurate force fields for citrate-based esters is a critical step. Research on developing force fields for aqueous citrate and using accelerated reactive molecular dynamics (ReaxFF) for citrate-based polymers provides a foundation for this work. rsc.orgnih.gov

These simulations can accelerate the rational design of emulsifier systems, reducing the need for extensive trial-and-error laboratory experiments. nih.gov

Environmental Footprint and Sustainability Assessments of Production and Use

A comprehensive understanding of the environmental impact of food ingredients is crucial for sustainable product development. Life Cycle Assessment (LCA) is a standardized method used to evaluate the environmental footprint of a product from raw material extraction to its final use (a "cradle-to-gate" or "cradle-to-grave" analysis). nih.govmdpi.com

For this compound, a full LCA would assess the impact of its primary raw materials: citric acid, stearyl alcohol, and monoglycerides.

Stearyl Alcohol: The environmental impact of stearyl alcohol depends heavily on its feedstock. Production from petrochemical sources has a different footprint compared to bio-based routes. Among bio-based sources, those derived from palm oil can have a high greenhouse gas (GHG) emission profile due to land-use change, whereas sources like rapeseed oil are being explored as more sustainable alternatives. industryarc.comresearchgate.net

The following table summarizes representative GHG emissions for the precursor components.

ComponentFeedstock/SourceReported GHG Emissions (kg CO₂e/kg)
Citric AcidEurope (general)31.23
Stearyl AlcoholPetrochemical2.97
Fatty AlcoholPalm Kernel Oil (with land use change)5.27
MonoglyceridesGeneral (Energy-intensive process)Contribution is process-dependent

This table presents illustrative data from various sources to highlight the comparative impact of different precursors. Actual values can vary significantly based on production methods, energy sources, and allocation methods. reading.ac.ukresearchgate.netresearchgate.net

Future research will focus on conducting detailed, transparent LCAs for this compound to identify environmental hotspots and guide the development of greener production processes. nih.gov

Integration with Advanced Food Processing Technologies

The unique properties of this compound make it a candidate for use in advanced food processing technologies that are reshaping food manufacturing.

3D Food Printing: This technology requires stable, printable "inks," which are often hydrogels or emulsion-based materials. acs.orgparchem.com Emulsifiers are critical for ensuring the homogeneity and stability of these inks, preventing phase separation, and achieving the desired texture in the final printed product. This compound could be used to stabilize the fat droplets within a printable food matrix, contributing to both the printability and the sensory properties of the food.

Encapsulation and Controlled Release: The self-assembly properties of monoglycerides into structures like cubic and lamellar phases make them excellent vehicles for encapsulating bioactive compounds, flavors, and nutrients. cir-safety.org Future research could explore how to harness the specific molecular structure of this compound to create stable nano-carriers that protect sensitive ingredients from degradation and control their release under specific conditions (e.g., during digestion).

Exploration of Non-Food Applications in Specialized Materials

While primarily known as a food additive, the emulsifying and stabilizing properties of this compound and related compounds are being explored in other industries.

Cosmetics and Personal Care: Closely related compounds like Glyceryl Stearate Citrate are used in skincare and haircare products. tiiips.com They function as emulsifiers to blend water and oil-based ingredients, and also act as emollients and skin-conditioning agents, improving the texture and stability of lotions and creams. cir-safety.orgspecialchem.com Given its structural similarity, this compound could find applications in similar formulations.

Pharmaceuticals: Stearyl citrate is used as an emollient in pharmaceutical creams and ointments. parchem.com The biocompatibility of citrate esters also makes them candidates for use in drug delivery systems.

Polymers and Plasticizers: Citrate esters are known for their use as non-toxic plasticizers. Stearyl citrate has been investigated as a plasticizer in food packaging materials. parchem.com Furthermore, polymers based on stearyl building blocks, such as poly(stearyl methacrylate), are being researched as modifiers for fat crystallization in material science applications, indicating a potential role for stearyl-containing molecules in advanced materials. researchgate.net

Methodological Advancements in Analytical Detection and Quantification

The detection and quantification of this compound in complex matrices such as food products present unique analytical challenges. As a non-volatile compound without a strong chromophore, traditional detection methods often lack specificity. However, significant advancements in analytical chemistry have led to the development of more sophisticated and precise methodologies for its characterization. These modern techniques offer improved sensitivity and specificity over classical wet chemistry approaches.

Historically, the analysis of this compound relied on indirect methods. A common approach involves the saponification of the ester, followed by the quantification of one of its constituent parts, typically citric acid. This is detailed in methodologies provided by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The process involves refluxing the sample with a strong base like potassium hydroxide (B78521) to break the ester bonds, followed by extraction and colorimetric determination of the liberated citric acid after a reaction with a chromogenic agent. fao.org While robust, this method is labor-intensive, time-consuming, and measures the total citric acid content, which may not exclusively originate from this compound if other citrate esters are present.

Modern analytical advancements have largely shifted towards chromatographic and spectroscopic techniques that can analyze the intact molecule or its specific components with greater accuracy.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the analysis of complex food emulsifiers. researchgate.netquora.comcore.ac.ukugm.ac.id

High-Performance Liquid Chromatography (HPLC): HPLC has emerged as a method of choice for analyzing emulsifying agents. quora.com Since this compound lacks a significant UV-absorbing chromophore, universal detection methods are employed. quora.com

Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes like this compound. The column eluent is nebulized, the solvent evaporated, and the remaining solid particles scatter a light beam, generating a signal proportional to the mass of the analyte.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD offers near-universal detection for non-volatile and semi-volatile compounds with high sensitivity.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are particularly effective for analyzing emulsifiers like the acid esters of mono- and diacylglycerols (E472 series), which includes this compound. researchgate.netnih.gov LC-APCI-MS allows for the qualitative characterization and quantitative determination of the emulsifier in complex food matrices, with detection limits often reaching parts-per-million (ppm) levels. nih.gov

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and high molecular weight. quora.com Therefore, a derivatization step is typically required to convert the non-volatile molecule into a more volatile form suitable for GC analysis. This usually involves silylation of the hydroxyl groups. The resulting derivatives can then be separated and quantified, often using a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (GC-MS) for definitive identification.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for structural elucidation and quantification. foodandnutritionjournal.org High-resolution ¹H NMR can provide a detailed "fingerprint" of the molecule, allowing for the identification and quantification of its different structural components, such as the stearyl, glyceridyl, and citrate moieties. foodandnutritionjournal.orgnih.gov ¹H-NMR analysis can reveal the ester bonds between citric acid and the monoglyceride and can be used to study their hydrolysis under different conditions. researchgate.net This technique is particularly valuable as it can often be performed on food extracts with minimal sample preparation and without the need for chromatographic separation. nih.gov

The table below summarizes the key methodological advancements in the analysis of this compound.

Technique Principle Detector/Method Sample Preparation Key Advantages Limitations
Colorimetry Indirectly quantifies total citric acid after chemical reaction to produce a colored compound.Spectrophotometer (UV-Vis)Saponification (hydrolysis) of the ester, followed by extraction and chemical reaction.Low cost, established method.Lacks specificity, labor-intensive, indirect measurement.
HPLC Separation based on polarity using a liquid mobile phase and a solid stationary phase.ELSD, CAD, MSSolvent extraction from the food matrix.High resolution, direct analysis of the intact molecule.Requires specialized detectors as the compound is not UV-active.
LC-MS HPLC separation followed by mass analysis for identification and quantification.APCI-MS, ESI-MSSolvent extraction.High sensitivity and specificity, structural information from fragmentation.High instrument cost and complexity.
GC Separation of volatile compounds in a gaseous mobile phase.FID, MSSaponification and derivatization (e.g., silylation) to increase volatility.High resolution for fatty acid profiling after hydrolysis.Indirect analysis, requires derivatization which can be complex.
NMR Measures the magnetic properties of atomic nuclei to provide detailed structural information.¹H NMR, ¹³C NMRSolvent extraction.Non-destructive, provides rich structural detail, quantitative, minimal sample prep.Lower sensitivity compared to MS, high instrument cost.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural and functional properties of stearyl monoglyceridyl citrate (SMC)?

  • Methodological Answer : To confirm SMC's identity and purity, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., verifying ester linkages between citric acid and monoglycerides) and high-performance liquid chromatography (HPLC) to assess residual reactants like free fatty acids or unreacted citric acid. Differential scanning calorimetry (DSC) can evaluate thermal stability, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups. For reproducibility, ensure calibration against pharmacopeial standards (e.g., USP monographs) .

Q. How can researchers validate the synthesis pathway of SMC in laboratory settings?

  • Methodological Answer : SMC synthesis involves esterification of citric acid with monoglycerides derived from stearic acid. To optimize reaction conditions:

  • Use gas chromatography (GC) to monitor reaction progress by quantifying byproducts like water or glycerol.
  • Adjust molar ratios (e.g., citric acid:monoglyceride) and catalysts (e.g., lipases or acidic catalysts) to maximize yield.
  • Validate purity via thin-layer chromatography (TLC) and compare against reference materials listed in pharmacopeial guidelines .

Q. What functional roles does SMC play in emulsion stabilization, and how can these be experimentally quantified?

  • Methodological Answer : SMC acts as a nonionic surfactant, stabilizing oil-in-water emulsions by reducing interfacial tension. To test efficacy:

  • Prepare emulsions with varying SMC concentrations (e.g., 0.1–2.0% w/w) and measure droplet size distribution via dynamic light scattering (DLS).
  • Assess long-term stability using centrifugation or thermal cycling (e.g., 4°C to 45°C) to observe phase separation.
  • Compare results to control systems lacking SMC to isolate its contribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding SMC’s compatibility with other excipients in complex formulations?

  • Methodological Answer : Conflicting data often arise from differences in formulation pH, ionic strength, or temperature. To address this:

  • Conduct compatibility studies using isothermal stress testing (IST) at elevated temperatures (e.g., 40°C, 75% RH) and monitor physical/chemical changes via X-ray diffraction (XRD) or Raman spectroscopy.
  • Apply statistical tools like principal component analysis (PCA) to identify critical interactions between SMC and co-excipients (e.g., cyclodextrins or polysorbates) .

Q. What advanced methodologies differentiate SMC from structurally similar compounds like monoglyceride citrate in mixed systems?

  • Methodological Answer : Current pharmacopeial assays (e.g., USP) may fail to distinguish SMC from monoglyceride citrate due to overlapping functional groups. To improve specificity:

  • Combine liquid chromatography-mass spectrometry (LC-MS) with collision-induced dissociation (CID) to fragment ions and identify unique spectral signatures.
  • Validate methods using synthetic blends of SMC and monoglyceride citrate to establish detection limits .

Q. How should researchers design experiments to investigate SMC’s role in modulating drug release kinetics in lipid-based delivery systems?

  • Methodological Answer :

  • Formulate lipid nanoparticles (e.g., solid lipid nanoparticles) with SMC as a co-emulsifier.
  • Use Franz diffusion cells to measure drug permeation rates across synthetic membranes.
  • Apply mathematical modeling (e.g., Higuchi or Korsmeyer-Peppas equations) to correlate SMC concentration with release mechanisms (e.g., diffusion vs. erosion) .

Q. What strategies are recommended for standardizing SMC quantification in multicomponent matrices, such as food or pharmaceutical products?

  • Methodological Answer : Develop a sample preparation protocol involving solvent extraction (e.g., chloroform:methanol mixtures) followed by solid-phase extraction (SPE) to isolate SMC from interferents. Validate recovery rates using spiked matrices and cross-check with inductively coupled plasma-mass spectrometry (ICP-MS) for trace metal analysis (e.g., residual catalysts) .

Regulatory and Reproducibility Challenges

Q. How can researchers ensure compliance with international standards (e.g., JECFA, USP) when reporting SMC’s safety and efficacy data?

  • Methodological Answer : Align experimental protocols with JECFA’s "Citric and Fatty Acid Esters of Glycerol" monograph, which specifies limits for toxicological endpoints (e.g., heavy metals ≤10 ppm). Include batch-specific Certificates of Analysis (CoA) and reference USP-NF general chapters (e.g., 〈467〉 Residual Solvents) in supplementary materials .

Q. What are the critical parameters for ensuring reproducibility in SMC synthesis across laboratory settings?

  • Methodological Answer : Document reaction parameters rigorously:

  • Precursor purity (e.g., ≥98% stearic acid).
  • Reaction time/temperature (e.g., 80–100°C for 4–6 hours under nitrogen).
  • Post-synthesis purification steps (e.g., recrystallization in ethanol).
  • Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories to facilitate cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.